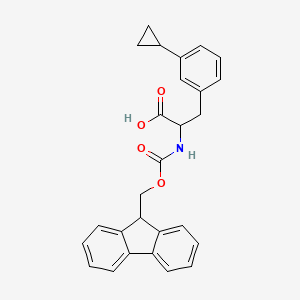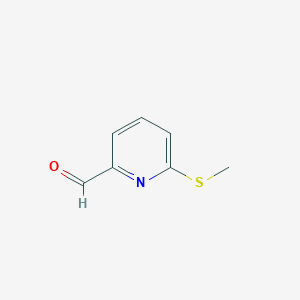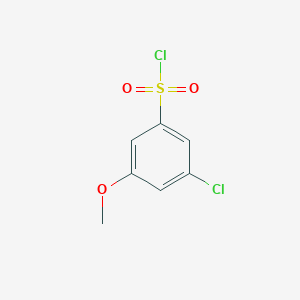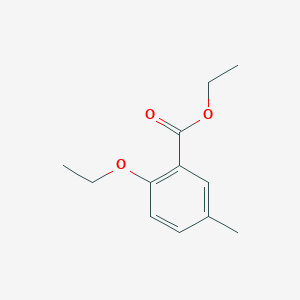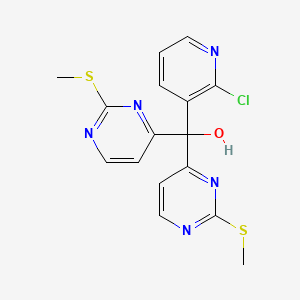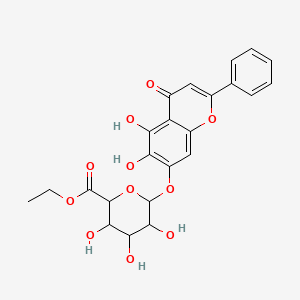
2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(6-methyl-1-oxoheptyl)-, (3S-cis)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(6-methyl-1-oxoheptyl)-, (3S-cis)- is a complex organic compound that belongs to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This compound, in particular, has a unique structure that includes a furanone ring, a hydroxymethyl group, and a long aliphatic chain with a methyl group and a ketone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(6-methyl-1-oxoheptyl)-, (3S-cis)- typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor molecule that contains the necessary functional groups. The reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the formation of the furanone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry, advanced catalysis, and automated synthesis can be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The ketone group in the aliphatic chain can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted furanones.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, furanones are studied for their potential antimicrobial and antifungal properties. This compound may exhibit similar activities and can be used in studies related to drug development.
Medicine
The compound’s potential biological activities make it a candidate for medicinal chemistry research. It may be investigated for its therapeutic effects and mechanisms of action in treating various diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, fragrances, and flavoring agents due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(6-methyl-1-oxoheptyl)-, (3S-cis)- involves its interaction with specific molecular targets. The hydroxymethyl and ketone groups may participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(1-oxoheptyl)-: Similar structure but with a different aliphatic chain.
2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(6-methyl-1-oxooctyl)-: Similar structure but with an additional carbon in the aliphatic chain.
Uniqueness
The unique combination of functional groups and the specific stereochemistry (3S-cis) of this compound distinguishes it from other furanones. Its specific structure may confer unique biological activities and chemical reactivity.
Propriétés
Numéro CAS |
60866-47-9 |
|---|---|
Formule moléculaire |
C13H22O4 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
(3S,4R)-4-(hydroxymethyl)-3-(6-methylheptanoyl)oxolan-2-one |
InChI |
InChI=1S/C13H22O4/c1-9(2)5-3-4-6-11(15)12-10(7-14)8-17-13(12)16/h9-10,12,14H,3-8H2,1-2H3/t10-,12+/m1/s1 |
Clé InChI |
REAWNMHCBIUKLZ-PWSUYJOCSA-N |
SMILES isomérique |
CC(C)CCCCC(=O)[C@@H]1[C@@H](COC1=O)CO |
SMILES canonique |
CC(C)CCCCC(=O)C1C(COC1=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Ethyl-1-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)cyclohexane-1-carboxyl+](/img/structure/B12096501.png)

